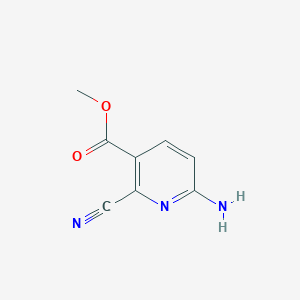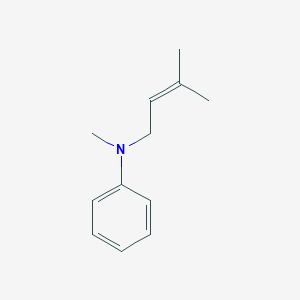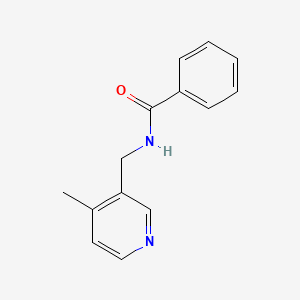
Benzamide, N-((4-methyl-3-pyridyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-methyl-3-pyridyl)methyl)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This particular compound features a benzamide core with a 4-methyl-3-pyridyl substituent, making it a unique molecule with specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-methyl-3-pyridyl)methyl)- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride under ultrasonic irradiation has been reported as a green and efficient method . This method provides high yields and is eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction. These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((4-methyl-3-pyridyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Benzamide, N-((4-methyl-3-pyridyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-methyl-3-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-nitro-2-pyridyl)benzamide: This compound has a similar structure but with a nitro group, which can alter its chemical and biological properties.
4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)aminophenylbenzamide: This compound features additional substituents, making it more complex and potentially more active.
Uniqueness
Benzamide, N-((4-methyl-3-pyridyl)methyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73664-82-1 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-[(4-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O/c1-11-7-8-15-9-13(11)10-16-14(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
Clave InChI |
AVBTVPUAUIQOJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
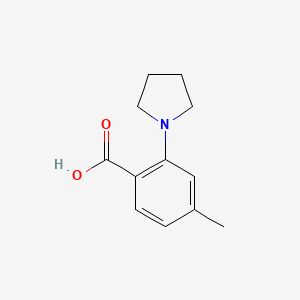
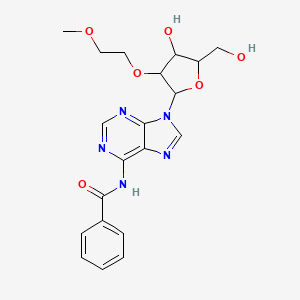
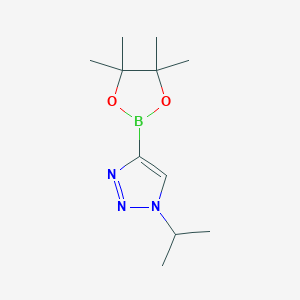
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
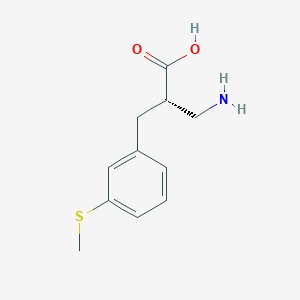
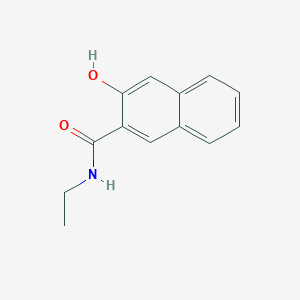
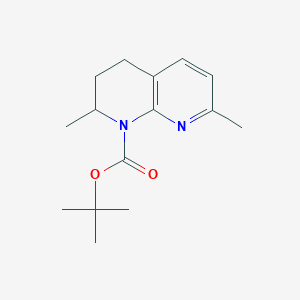
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)
